molecular formula C22H26N4O3 B5151548 1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one

1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one

Cat. No.: B5151548
M. Wt: 394.5 g/mol
InChI Key: SYGIHNIMFNSOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one is a complex organic compound that features a piperidine ring, an imidazolidinone moiety, and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, imidazolidinones, and methoxyaniline-containing molecules. Examples include:

Uniqueness

1-[3-[3-(4-Methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[3-[3-(4-methoxyanilino)piperidine-1-carbonyl]phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-29-20-9-7-17(8-10-20)24-18-5-3-12-25(15-18)21(27)16-4-2-6-19(14-16)26-13-11-23-22(26)28/h2,4,6-10,14,18,24H,3,5,11-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGIHNIMFNSOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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